2-Amino-3-bromo-5,6-dimethylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5,6-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIWHEZMEJMJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404795 | |
| Record name | 2-AMINO-3-BROMO-5,6-DIMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161091-49-2 | |
| Record name | 2-AMINO-3-BROMO-5,6-DIMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-5,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance and Research Trajectory of Substituted Aminopyridines
Substituted aminopyridines represent a critically important class of heterocyclic compounds that are foundational to modern medicinal chemistry and drug discovery. orgsyn.org Their inherent structural motifs are present in numerous biologically active compounds and a variety of pharmaceuticals. orgsyn.org The trajectory of research in this area has been marked by the exploration of diverse substitution patterns on the pyridine (B92270) ring to modulate the biological and pharmacological effects of the resulting molecules. orgsyn.org
The strategic placement of different functional groups allows for the fine-tuning of a compound's interaction with biological targets like enzymes and receptors. orgsyn.org This has led to the development of aminopyridine derivatives with a broad spectrum of therapeutic applications, including anti-inflammatory and anti-cancer agents. chemimpex.com For instance, certain substituted aminopyridines have been instrumental as intermediates in the synthesis of tyrosine kinase inhibitors, a class of drugs widely used in cancer chemotherapy. ijssst.info The ongoing research in this field focuses on developing more efficient synthetic routes and creating novel derivatives with enhanced efficacy and selectivity. orgsyn.org
Overview of Key Functional Groups and Their Research Implications
Advanced Synthetic Routes to this compound
The preparation of this compound is not widely documented, necessitating the adaptation of established pyridine chemistry. Plausible routes involve the strategic introduction of bromo and amino functionalities onto a pre-existing dimethylpyridine core.
A logical precursor for the target compound is 2-Amino-5,6-dimethylpyridine. The synthesis of related aminodimethylpyridines, such as 2-amino-4,6-dimethylpyridine, can be achieved through methods like the reaction of 3-aminocrotonitrile with acetic acid, followed by subsequent treatment with concentrated sulfuric acid. google.com Another approach involves the gas-phase reaction of 1,3-diaminotoluene with ammonia (B1221849) over a γ-aluminum oxide catalyst, which has been shown to produce a mixture containing 2-amino-5,6-dimethylpyridine. google.com
Once the 2-Amino-5,6-dimethylpyridine precursor is obtained, the key challenge lies in the regioselective bromination at the C-3 position. The amino group at C-2 is a powerful ortho-, para-directing group, which would favor bromination at the C-3 and C-5 positions. However, the existing methyl group at C-5 may sterically hinder substitution at that site, potentially favoring the desired C-3 bromination.
Electrophilic bromination of aminopyridines often employs reagents like N-Bromosuccinimide (NBS) or bromine in various solvents. The reaction conditions, such as solvent polarity and temperature, can be fine-tuned to control the regioselectivity. For instance, in the synthesis of 5-Amino-2-bromo-4,6-dimethylpyridine, bromination of 2,4-dimethylpyridin-3-amine (B86116) with excess bromine in dichloromethane (B109758) (DCM) was utilized. chemicalbook.com For the target compound, a similar approach using a carefully controlled stoichiometry of a brominating agent like NBS with 2-Amino-5,6-dimethylpyridine could potentially yield the desired this compound.
An alternative synthetic pathway could involve the construction of the pyridine ring with the required substituents already in place. The Hantzsch pyridine synthesis, for example, allows for the creation of substituted dihydropyridines from a β-ketoester, an aldehyde, and an ammonia source, which can then be oxidized to the corresponding pyridine. beilstein-journals.org While versatile, assembling the specific substitution pattern of this compound through this method would require carefully chosen, and potentially complex, starting materials.
Another plausible route is the amination of a pre-functionalized pyridine. This could start from a precursor like 3-bromo-2-chloro-5,6-dimethylpyridine. A nucleophilic aromatic substitution (SNAr) reaction with ammonia or a protected amine equivalent could selectively displace the more labile chlorine atom at the C-2 position to install the amino group. Such strategies are common in pyridine chemistry, for example, in the synthesis of rosiglitazone, where 2-chloropyridine (B119429) undergoes an SNAr reaction with N-methylethanolamine. beilstein-journals.org
Derivatization Strategies and Novel Compound Synthesis
The bromine atom in this compound is a versatile handle for introducing molecular diversity through various cross-coupling reactions. This allows for the synthesis of a wide array of novel compounds with potentially interesting biological or material properties.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The C-Br bond at the 3-position of the pyridine ring is well-suited for such transformations.
The Suzuki-Miyaura coupling reaction is a highly effective method for forming biaryl structures by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is known for its tolerance of a wide range of functional groups, making it suitable for use with the aminopyridine scaffold. nih.gov
The 3-bromo position of this compound can be coupled with various aryl- and heteroarylboronic acids to generate novel derivatives. Studies on similar substrates, such as 5-bromo-2-methylpyridin-3-amine, have shown successful Suzuki coupling with a range of arylboronic acids using catalysts like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.gov The reaction mechanism involves an oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The presence of an unprotected amino group ortho to the bromine can sometimes pose challenges, but successful couplings of unprotected ortho-bromoanilines have been reported, suggesting feasibility. researchgate.net
| Bromopyridine Substrate | Boronic Acid/Ester | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | nih.gov |
| N-[5-Bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | nih.gov |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂/PPh₃ | K₂CO₃ | EtOH/H₂O | High | researchgate.net |
| 4-Bromo-1H-pyrazol-3-amine | (E)-Styrylboronic acid | XPhos Pd G2/XPhos | K₂CO₃ | EtOH/H₂O | Good | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction provides a powerful method for derivatizing this compound at the C-3 position with a wide variety of primary and secondary amines.
The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands such as BINAP, Xantphos, and various biarylphosphines (e.g., tBuBrettPhos) are commonly employed to facilitate the catalytic cycle. chemspider.comacs.orgorganic-chemistry.org Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required. libretexts.orgchemspider.com
This methodology has been successfully applied to a range of bromopyridine substrates, demonstrating its potential for creating novel 3-amino-substituted derivatives from the target compound. For example, 2-bromo-6-methyl pyridine has been effectively coupled with diamines using a Pd₂(dba)₃/BINAP catalyst system. chemspider.com
| Bromo-Aromatic Substrate | Amine | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃/(±)-BINAP | NaOtBu | Toluene | 60% | chemspider.com |
| 4-Bromo-1H-imidazole | Morpholine | tBuBrettPhos Pd G3 | LiHMDS | 1,4-Dioxane | 85% | acs.org |
| 3-Bromo-1H-pyrazole | 2-Aminopyridine (B139424) | tBuBrettPhos Pd G3 | LiHMDS | 1,4-Dioxane | 75% | acs.org |
| Aryl Halides | Aqueous Ammonia | Pd(OAc)₂/Josiphos-type ligand | KOH | t-Amyl alcohol | High | organic-chemistry.org |
Heterocyclic Ring Annulation and Fused System Formation
This compound serves as a versatile building block in organic synthesis, particularly for the construction of fused heterocyclic systems. Its ortho-amino and bromo substituents provide reactive sites for cyclization reactions, enabling the formation of various bicyclic and polycyclic structures.
Pyridopyrimidine Synthesis
The synthesis of pyridopyrimidines, a class of compounds with significant biological activity, can be achieved from aminopyridine precursors. nih.gov The general approach involves the reaction of a 2-aminopyridine with a three-carbon unit, typically a β-dicarbonyl compound or its synthetic equivalent, to construct the pyrimidine (B1678525) ring.
While specific literature detailing the use of this compound in these reactions is not prevalent, established synthetic routes for pyridopyrimidines suggest its potential utility. A plausible pathway involves the condensation of the 2-amino group with reagents like diethyl malonate or ethyl acetoacetate. nih.govresearchgate.net For example, the Gould-Jacobs reaction, a common method for synthesizing 4-hydroxy-substituted quinolines and related pyridopyrimidines, involves the initial reaction of an amine with an alkoxymethylenemalonate ester, followed by thermal cyclization. A similar strategy could theoretically be applied to this compound to yield the corresponding pyrido[2,3-d]pyrimidin-4-one skeleton. Subsequent functionalization of the bromo- and methyl-substituted pyridine ring could then be undertaken.
Table 1: Plausible Reaction Pathways for Pyridopyrimidine Synthesis
| Reagent | Reaction Type | Potential Product Core Structure |
| Diethyl malonate | Condensation/Cyclization | 7,8-Dimethyl-6-bromo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione |
| Ethyl acetoacetate | Condensation/Cyclization | 7,8-Dimethyl-6-bromo-2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one |
| Ethyl cyanoacetate | Condensation/Cyclization | 4-Amino-7,8-dimethyl-6-bromo-pyrido[2,3-d]pyrimidin-2(1H)-one |
Pyrazolo[3,4-d]pyrimidine Scaffolds
Pyrazolo[3,4-d]pyrimidines are recognized as important scaffolds in medicinal chemistry, often considered bioisosteres of the purine (B94841) ring system. nih.gov The synthesis of this heterocyclic core typically begins with a pre-formed pyrazole (B372694) ring, specifically a 5-aminopyrazole, which is then cyclized with a one-carbon synthon (like formic acid or formamide) to build the pyrimidine ring. Alternatively, syntheses can start from substituted pyrimidines.
Given that the starting material is a pyridine derivative, its direct conversion to a pyrazolo[3,4-d]pyrimidine is not straightforward. Such a transformation would necessitate a more complex, multi-step synthetic sequence, likely involving ring-opening and rearrangement reactions, which are not commonly reported for this substrate. A more conventional approach would involve synthesizing a pyrazole intermediate first. However, literature primarily focuses on the glycosylation of existing 4-amino-3-bromopyrazolo[3,4-d]pyrimidine systems or their synthesis from pyrazole precursors rather than pyridine precursors. nih.govresearchgate.net Therefore, this compound is not considered a typical starting material for the direct synthesis of pyrazolo[3,4-d]pyrimidine scaffolds.
N-Substitution and Amine Derivatization
The 2-amino group of this compound is a key functional handle for derivatization. It can readily undergo various N-substitution reactions, such as acylation and alkylation, to produce a diverse range of derivatives. These reactions are analogous to those reported for similar 2-amino-3-bromopyridines. sigmaaldrich.com
N-Acylation: The amino group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(3-bromo-5,6-dimethylpyridin-2-yl)acetamide.
N-Alkylation: While direct N-alkylation can sometimes lead to mixtures of mono- and di-alkylated products or reaction at the ring nitrogen, specific methods can achieve selective substitution. For instance, reductive amination with an aldehyde or ketone provides a controlled route to N-mono-alkylated products. Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl bonds.
Other Derivatizations: The amino group can also be converted to other functionalities. Diazotization followed by Sandmeyer-type reactions could potentially replace the amino group, although such reactions on aminopyridines can be complex. Palladium-catalyzed cyanation reactions have been used on related 2-amino-3-bromopyridines to introduce a cyano group, which can then be further elaborated. sigmaaldrich.com
Table 2: Potential Derivatization Reactions of the 2-Amino Group
| Reagent/Reaction Type | Product Class | Potential Product Name |
| Acetyl chloride | Amide | N-(3-bromo-5,6-dimethylpyridin-2-yl)acetamide |
| Benzoyl chloride | Amide | N-(3-bromo-5,6-dimethylpyridin-2-yl)benzamide |
| Benzaldehyde / NaBH4 | Secondary Amine | N-benzyl-3-bromo-5,6-dimethylpyridin-2-amine |
| Aryl halide / Pd catalyst | Arylamine | N-aryl-3-bromo-5,6-dimethylpyridin-2-amine |
Formation of Metal Complexes and Organic-Inorganic Hybrid Materials
Aminopyridines are excellent ligands in coordination chemistry, capable of binding to metal ions through one or both of their nitrogen atoms. This compound can act as a monodentate ligand, coordinating through the pyridine ring nitrogen, or as a bidentate bridging ligand, coordinating through both the ring nitrogen and the exocyclic amino group.
The formation of metal complexes with related aminopyridines, such as 2-amino-5-bromopyridine (B118841) and 3-aminopyridine, has been well-documented. researchgate.netelsevierpure.com For example, 2-amino-5-bromopyridine reacts with copper(II) chloride to form a bis(2-amino-5-bromopyridine)dichlorocopper(II) complex, [Cu(C₅H₅BrN₂)₂Cl₂]. researchgate.net In this complex, the aminopyridine ligands coordinate to the copper center.
By analogy, this compound is expected to form stable complexes with various transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). The steric hindrance from the methyl groups at positions 5 and 6 may influence the coordination geometry and the stoichiometry of the resulting complexes compared to less substituted aminopyridines. These complexes can exist as discrete mononuclear species or form extended polymeric structures (organic-inorganic hybrids) through bridging ligands or intermolecular interactions like hydrogen bonding.
Table 3: Predicted Metal Complexes with this compound (L)
| Metal Salt | Potential Complex Formula | Predicted Coordination Mode |
| Copper(II) Chloride (CuCl₂) | [Cu(L)₂Cl₂] | Monodentate (via pyridine N) |
| Cobalt(II) Chloride (CoCl₂) | [Co(L)₂Cl₂] | Monodentate (via pyridine N) |
| Nickel(II) Sulfate (NiSO₄) | [Ni(L)₄(H₂O)₂]SO₄ | Monodentate (via pyridine N) |
| Silver(I) Nitrate (AgNO₃) | [Ag(L)₂]NO₃ | Bidentate or Bridging |
Computational Chemistry and Theoretical Investigations
Electronic Structure Elucidation and Quantum Chemical Calculations
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Quantum chemical calculations provide a powerful lens through which to examine these characteristics at the atomic and molecular levels.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.
A typical DFT study on 2-Amino-3-bromo-5,6-dimethylpyridine would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. For instance, studies on similar molecules like 2-amino-5-bromo-4-methylpyridine (B189383) have utilized the B3LYP/6-311++G(d,p) level of theory to calculate molecular properties. nih.gov
Once the optimized geometry is obtained, various molecular properties such as total energy, dipole moment, and vibrational frequencies can be calculated. These theoretical vibrational frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to validate the computational model.
Molecular Orbital Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For related pyridine (B92270) derivatives, this energy gap has been shown to be a key indicator of chemical activity. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Value |
| EHOMO (eV) | Data not available |
| ELUMO (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
This table is for illustrative purposes only. No published data is available for this specific compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The different colors on the MEP map indicate the regions of varying electrostatic potential.
Typically, red or yellow regions represent negative electrostatic potential, indicating an excess of electrons and are thus susceptible to electrophilic attack. These areas are usually found around electronegative atoms like nitrogen and oxygen. Blue regions represent positive electrostatic potential, indicating a deficiency of electrons, and are prone to nucleophilic attack. Green regions denote neutral or near-zero potential. For pyridine derivatives, the nitrogen atom in the ring and any oxygen atoms in substituents are often identified as sites of negative potential. uni.lu
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These indices provide a more quantitative picture of the molecule's stability and reactivity.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Global Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Reactivity Index | Formula | Value |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Global Softness (S) | 1 / η | Data not available |
| Electrophilicity Index (ω) | χ² / (2η) | Data not available |
This table is for illustrative purposes only. No published data is available for this specific compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
For this compound, computational studies could be employed to explore various reactions, such as nucleophilic or electrophilic substitutions on the pyridine ring. For example, a study could model the reaction of the amino group or the displacement of the bromine atom. This would involve calculating the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate. The activation energy for each step can be determined, providing insight into the reaction kinetics.
However, at present, there are no published computational studies that elucidate the reaction mechanisms of this compound.
In Silico Profiling and Structure-Activity Relationship (SAR) Prediction
In silico profiling involves using computational models to predict the physicochemical and pharmacokinetic properties of a molecule. This approach, combined with Structure-Activity Relationship (SAR) studies, helps in the rational design of new drug candidates by identifying key structural features responsible for biological activity.
For aminopyridine derivatives, SAR studies are crucial for optimizing their therapeutic potential. nih.gov These studies systematically alter the chemical structure of a lead compound and assess the impact on its biological activity. For instance, the presence and position of substituents like amino, hydroxyl, or methoxy (B1213986) groups on the pyridine ring have been shown to enhance the antiproliferative activity of pyridine derivatives against cancer cell lines. nih.gov Conversely, the inclusion of halogen atoms or bulky groups can sometimes lead to lower activity. nih.gov
Computational techniques such as Density Functional Theory (DFT) are often employed to calculate quantum chemical parameters that help rationalize these observations. niscpr.res.inresearchgate.net These parameters, including orbital energies (HOMO and LUMO), chemical hardness/softness, and electrophilicity index, provide quantitative measures of a molecule's reactivity and stability. researchgate.netresearchgate.net For example, a higher electrophilicity index has been correlated with biological activity in some pyridine derivatives. researchgate.net
Table 1: Predicted Physicochemical and ADMET Properties
This table presents a hypothetical in silico profile for this compound, based on methodologies applied to similar heterocyclic compounds. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for evaluating a compound's potential as a drug.
| Property | Predicted Value | Method/Rule | Significance |
| Molecular Weight | 201.06 g/mol | PubChem | Adherence to Lipinski's Rule of Five (<500) |
| LogP (octanol/water) | 2.0 | XLogP3 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 1 (from -NH2) | Cactvs | Adherence to Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 2 (from pyridine N, -NH2) | Cactvs | Adherence to Lipinski's Rule of Five (≤10) |
| Polar Surface Area | 38.9 Ų | Cactvs | Influences drug transport and bioavailability |
| Drug-Likeness | Positive | Lipinski's & Veber's Rules | Suggests potential as an orally active drug researchgate.net |
Note: Data is representative of computational predictions for aminopyridine structures. researchgate.netuni.luechemi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for elucidating binding mechanisms and predicting the binding affinity of a compound. The process involves placing the ligand into the active site of the receptor and calculating a "docking score," which estimates the strength of the interaction. niscpr.res.in
For the class of 2-aminopyridine (B139424) derivatives, molecular docking has been successfully used to explore their potential as inhibitors of various enzymes, including kinases and those essential for bacterial survival. nih.govacs.orgnih.gov For example, derivatives have been designed as potent inhibitors of CDK8, a kinase implicated in colon cancer, with docking studies guiding the synthesis to achieve high inhibitory activity. acs.org Similarly, docking studies on 2-amino-3-bromo-5-nitropyridine (B103754) identified potential interactions with dihydrofolate synthase, an antibacterial target. researchgate.net
In a typical docking study for this compound, the molecule would be docked into the active site of a selected protein target. The simulation would reveal key intermolecular interactions, such as:
Hydrogen Bonds: The amino group (-NH2) and the pyridine nitrogen are capable of forming hydrogen bonds with amino acid residues in the protein's active site, which is a critical factor for binding affinity. researchgate.net
Hydrophobic Interactions: The methyl groups on the pyridine ring can engage in favorable hydrophobic interactions with nonpolar residues.
Halogen Bonds: The bromine atom can potentially form halogen bonds with electron-donating atoms in the binding pocket, further stabilizing the complex.
Table 2: Representative Molecular Docking Results for Aminopyridine Derivatives against Various Targets
This table summarizes typical findings from molecular docking studies on compounds structurally related to this compound, illustrating how binding energy scores are used to predict inhibitory potential.
| Compound Class | Protein Target | Target Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
| Bromo-pyridine derivative | Dihydrofolate Synthase | Antibacterial | -6.5 researchgate.net | Asp, Ser |
| Bromo-methylpyridine | Breast Cancer Receptor (1AQU) | Anticancer | -5.4 niscpr.res.in | Leu, Val |
| Aminopyridine derivative | Cyclin-Dependent Kinase 8 (CDK8) | Anticancer | (Varies by derivative) acs.org | Cys, Asp |
| Aminodimethylpyrimidinol | Fibroblast Growth Factor Receptor 4 (FGFR4) | Anticancer | -12.23 researchgate.net | Ala, Glu |
Note: The binding energies and interacting residues are illustrative examples from studies on similar compounds and are not specific experimental values for this compound itself. niscpr.res.inresearchgate.netacs.orgresearchgate.net
These computational investigations are foundational, providing a strong rationale for the synthesis and subsequent in vitro and in vivo evaluation of this compound and its analogues for various therapeutic applications. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional NMR spectra provide fundamental information about the types and numbers of different nuclei present in a molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of 2-Amino-3-bromo-5,6-dimethylpyridine is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature a single resonance for the proton at the C4 position of the pyridine (B92270) ring. The two methyl groups at the C5 and C6 positions would likely exhibit sharp singlet signals, potentially with slightly different chemical shifts due to their distinct electronic environments. The protons of the amino group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. It is predicted that this compound will display seven distinct carbon signals. The chemical shifts of the pyridine ring carbons will be influenced by the various substituents (amino, bromo, and methyl groups). The carbon attached to the bromine atom (C3) would likely appear at a lower field, while the carbon attached to the amino group (C2) would be shifted upfield. The two methyl carbons would resonate in the typical aliphatic region of the spectrum.
¹⁵N NMR Spectroscopy : Nitrogen-15 NMR, although less common, can offer valuable insight into the electronic environment of the nitrogen atoms. The spectrum of this compound would be expected to show two signals, one for the pyridine ring nitrogen and another for the exocyclic amino group nitrogen. The chemical shifts would be indicative of the hybridization and chemical environment of these nitrogen atoms.
| Predicted ¹H NMR Data for this compound | |
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H (C4-H) | 7.0 - 8.0 |
| Methyl-H (C5-CH₃) | 2.0 - 2.5 |
| Methyl-H (C6-CH₃) | 2.0 - 2.5 |
| Amino-H (-NH₂) | Variable (broad singlet) |
| Predicted ¹³C NMR Data for this compound | |
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 150 - 160 |
| C3 | 100 - 110 |
| C4 | 130 - 140 |
| C5 | 120 - 130 |
| C6 | 140 - 150 |
| C5-CH₃ | 15 - 25 |
| C6-CH₃ | 15 - 25 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and for determining the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other. For this compound, a COSY spectrum would be relatively simple, primarily confirming the absence of coupling for the isolated aromatic proton and the methyl groups.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates proton signals with the signals of the directly attached carbon atoms. This would allow for the definitive assignment of the C4-H proton to its corresponding carbon atom (C4), as well as the methyl protons to their respective methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). This technique would be instrumental in confirming the substitution pattern on the pyridine ring. For instance, correlations would be expected between the C4-H proton and the C2, C3, C5, and C6 carbons. Similarly, correlations between the methyl protons and the adjacent ring carbons would solidify the structural assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. In this compound, a NOESY spectrum could reveal through-space interactions between the C4-H proton and the C5-methyl protons, and between the C6-methyl protons and the amino group protons, further confirming the geometry of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would provide a wealth of information. This would include the exact bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen, which are crucial for understanding the solid-state properties of the compound.
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The PXRD pattern is a fingerprint of the crystalline phase of the material. For this compound, a PXRD analysis would confirm its crystallinity and could be used to identify the specific crystalline form. The positions and intensities of the diffraction peaks are characteristic of the unit cell dimensions and the arrangement of atoms within the crystal.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.
The vibrational spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-Br bonds.
N-H Stretching : The amino group would typically exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.
C-H Stretching : The aromatic C-H stretch is expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl groups would be observed in the 2850-3000 cm⁻¹ region.
C=C and C=N Stretching : The pyridine ring vibrations, involving the stretching of C=C and C=N bonds, are expected to produce a series of characteristic bands in the 1400-1600 cm⁻¹ region.
N-H Bending : The in-plane bending vibration of the amino group is anticipated to be in the range of 1590-1650 cm⁻¹.
C-Br Stretching : The carbon-bromine stretching vibration would likely be observed at lower frequencies, typically in the range of 500-650 cm⁻¹.
| Predicted FTIR/Raman Data for this compound | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | 3400 - 3500 |
| N-H Symmetric Stretch | 3300 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| N-H Bend | 1590 - 1650 |
| Aromatic C=C/C=N Stretch | 1400 - 1600 |
| C-Br Stretch | 500 - 650 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amino group are anticipated to appear in the range of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to asymmetric and symmetric stretching modes. The C-H stretching vibrations of the methyl groups and the aromatic ring are expected in the 2850-3100 cm⁻¹ region.
The C=C and C=N stretching vibrations within the pyridine ring are predicted to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the amino group is likely to be observed around 1250-1350 cm⁻¹. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-700 cm⁻¹ range. The out-of-plane bending vibrations of the C-H and N-H bonds will be present at lower frequencies.
A hypothetical representation of the major FT-IR vibrational modes for this compound is presented in the table below, based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| C-H Aromatic & Aliphatic Stretch | 2850 - 3100 |
| C=C and C=N Ring Stretching | 1400 - 1600 |
| N-H Bending | 1580 - 1650 |
| C-H Bending | 1000 - 1300 |
| C-N Stretching | 1250 - 1350 |
| C-Br Stretching | 500 - 700 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. No specific experimental Raman spectrum for this compound has been reported. However, based on studies of similar pyridine derivatives, key Raman-active modes can be predicted. nih.govnih.gov
The symmetric vibrations of the pyridine ring are expected to be strong in the Raman spectrum. The C-Br stretching vibration should also be readily observable. The C-H and N-H stretching vibrations will be present but may be weaker than in the FT-IR spectrum. The symmetric deformation of the methyl groups is also anticipated to be a characteristic Raman band. Computational studies on related molecules, such as 2-amino-3-methyl-5-nitropyridine, have been used to assign vibrational modes observed in both FT-IR and FT-Raman spectra, providing a framework for interpreting the spectrum of the title compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For this compound, a UV absorption maximum has been reported at 271 nm in an aqueous ethanol solution. This absorption is attributed to π → π* electronic transitions within the substituted pyridine ring.
The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be computationally modeled to understand the nature of these transitions. Theoretical studies on related compounds like 2-amino-4,6-dimethylpyridine have utilized time-dependent density functional theory (TD-DFT) to analyze their electronic absorption spectra. researchgate.net Such calculations would be expected to reveal that the HOMO is largely localized on the amino group and the pyridine ring, while the LUMO is distributed over the pyridine ring. The energy difference between these orbitals corresponds to the observed UV-Vis absorption.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₇H₉BrN₂, which corresponds to a molecular weight of approximately 201.06 g/mol and a monoisotopic mass of 199.99491 Da. nih.gov
In a mass spectrum, the molecule is expected to show a characteristic isotopic pattern for the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.
While a specific experimental fragmentation pattern for this compound is not available, general fragmentation pathways for bromo- and amino-substituted pyridines can be predicted. miamioh.edu Common fragmentation would likely involve the loss of the bromine atom, followed by the cleavage of the methyl groups or the amino group. The pyridine ring itself is relatively stable and would likely remain intact in many of the fragment ions. Predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 201.00218 | 132.7 |
| [M+Na]⁺ | 222.98412 | 145.9 |
| [M-H]⁻ | 198.98762 | 138.1 |
| [M+NH₄]⁺ | 218.02872 | 154.4 |
Surface Analysis Techniques
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Spectroscopy
Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology of a solid material at high magnification. Energy-Dispersive X-ray (EDX) spectroscopy is often coupled with SEM to determine the elemental composition of the sample. To date, no specific studies employing SEM or EDX for the analysis of this compound have been found in the literature. However, these techniques could be valuable for characterizing the crystalline form, particle size, and elemental distribution of the compound in a solid state. EDX analysis would be expected to confirm the presence of Carbon (C), Nitrogen (N), and Bromine (Br) in the sample.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. While a crystal structure and corresponding Hirshfeld analysis for this compound are not available, studies on analogous brominated aminopyridine derivatives provide significant insight into the expected interactions. erciyes.edu.trnih.govresearchgate.netnih.gov
The Hirshfeld surface of a molecule is generated by partitioning the crystal electron density. The analysis of this surface allows for the identification of close contacts between neighboring molecules, which represent intermolecular interactions. For this compound, the primary intermolecular interactions are expected to be N-H···N hydrogen bonds formed between the amino group of one molecule and the pyridine nitrogen of another.
Additionally, Br···H, C-H···π, and π-π stacking interactions are likely to play a significant role in the crystal packing. The Hirshfeld surface analysis can be used to generate 2D fingerprint plots, which quantify the percentage contribution of different types of intermolecular contacts. Based on analyses of similar structures, H···H contacts are generally the most abundant, followed by contributions from Br···H, C···H, and N···H interactions. erciyes.edu.trresearchgate.net These interactions collectively determine the stability and physical properties of the crystalline solid.
Applications in Medicinal Chemistry and Pharmaceutical Research
Design and Synthesis of Biologically Active Derivatives
The synthesis of biologically active molecules from 2-Amino-3-bromo-5,6-dimethylpyridine often involves leveraging the reactivity of the bromine and amino substituents. The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These methods are highly efficient for creating carbon-carbon and carbon-nitrogen bonds, respectively, enabling the attachment of a wide range of aryl, heteroaryl, and amino groups.
For instance, a common strategy is the Suzuki cross-coupling reaction, which can be used to link various arylboronic acids to the pyridine (B92270) core. This reaction is instrumental in building molecular complexity and is a cornerstone in the synthesis of kinase inhibitors. Similarly, the amino group at the 2-position can be acylated or can participate in condensation reactions to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known pharmacophores in many biologically active compounds. nih.gov
A general synthetic approach to creating a library of derivatives from a similar starting material, 5-bromo-2-methylpyridin-3-amine, involves a one-pot Suzuki cross-coupling reaction. In this procedure, the bromo-aminopyridine is reacted with an arylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate. This method allows for the efficient production of novel 5-aryl-2-methylpyridin-3-amines. rsc.org This same principle is applied to this compound to generate diverse molecular structures for biological screening.
Structure-Activity Relationship (SAR) Studies and Analog Design
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds derived from this compound. These studies systematically modify the structure of the molecule and assess how these changes affect its biological activity. For pyridine derivatives, SAR analysis has shown that the nature and position of substituents significantly influence their antiproliferative and inhibitory activities. cardiff.ac.uk
In the context of designing tyrosine kinase inhibitors, particularly for Fibroblast Growth Factor Receptor 4 (FGFR4), SAR studies on related aminopyridine/aminopyrimidine scaffolds have yielded critical insights. Key findings include:
Methyl Group Placement: The introduction of methyl groups onto the central pyridine or pyrimidine (B1678525) ring can create steric hindrance within the kinase's hinge region, which may weaken the binding affinity. semanticscholar.orgnih.gov
Halogen Substitution: The presence and type of halogen atoms on appended phenyl rings can modulate activity. For example, fluorine substitution at specific positions can lead to a more suitable conformation for strong binding interactions with the target enzyme. semanticscholar.orgnih.gov
Acrylamide Moiety: The addition of an acrylamide group is a common strategy in designing irreversible kinase inhibitors, as it can form a covalent bond with a cysteine residue in the enzyme's active site. semanticscholar.org
A study on a series of novel tyrosine kinase inhibitors related to Nilotinib highlighted that the position of substituents on an attached benzamide ring profoundly impacted activity. Derivatives with substitutions at the 3- or 4-positions showed high potency, whereas 2-position (ortho) substitutions were unfavorable for binding. The presence of a bromine atom on this ring was also found to contribute favorably to the inhibitory activity. nih.gov These principles guide the rational design of new analogs based on the this compound scaffold to enhance potency and selectivity.
Development of Anti-inflammatory Agents
Derivatives of 2-aminopyridine (B139424) are recognized for their potential as anti-inflammatory agents. researchgate.net The modification of the this compound scaffold is a promising strategy for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles. Research in this area often focuses on creating hybrid molecules that combine the aminopyridine core with other known anti-inflammatory pharmacophores or by modifying the core to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govbenthamscience.com
For example, studies on other heterocyclic systems, such as 3-bromo isoquinolines, have shown that Suzuki coupling reactions can be used to synthesize arylated derivatives with significant analgesic and anti-inflammatory properties. jptcp.com A similar approach can be applied to this compound to generate novel compounds. The resulting derivatives are then typically screened for their ability to reduce inflammatory responses in cellular and animal models. A common assay involves measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (PGE2), and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. cardiff.ac.ukresearchgate.netresearchgate.net This strategy aims to identify new chemical entities that could offer alternatives to existing anti-inflammatory therapies.
Exploration of Antimicrobial and Antifungal Activities
The 2-aminopyridine moiety is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net The synthesis of derivatives from this compound allows for the exploration of new chemical space in the search for potent antibacterial and antifungal compounds. The bromine atom facilitates the introduction of various substituents that can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which can influence antimicrobial efficacy.
Research on various 2-amino-3-cyanopyridine derivatives has demonstrated significant antibacterial activity. For instance, certain compounds have shown potent inhibition against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. researchgate.netnih.gov One study found that a 2-amino-3-cyanopyridine derivative (compound 3c) containing a 4-bromophenyl group exhibited notable activity against E. coli and B. subtilis, with MIC values of 577 µg/ml and 288 µg/ml, respectively. researchgate.net Another investigation into a different set of 2-aminopyridine derivatives identified a compound (2c) with high potency against Gram-positive bacteria, recording MIC values as low as 0.039 µg/mL for S. aureus and B. subtilis. nih.gov
These findings underscore the potential of the substituted 2-aminopyridine scaffold in combating bacterial infections. The data from these studies can be used to guide the synthesis of new analogs of this compound to optimize their antimicrobial spectrum and potency.
| Compound Class | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| 2-Amino-3-cyanopyridine derivative (3c) | Escherichia coli | 577 | researchgate.net |
| Bacillus subtilis | 288 | researchgate.net | |
| 2-Aminopyridine derivative (2c) | Staphylococcus aureus | 0.039 | nih.gov |
| Bacillus subtilis | 0.039 | nih.gov |
Investigation of Anti-cancer and Cytotoxic Activities
The 2-aminopyridine framework is a key structural component in numerous anticancer agents. researchgate.net Consequently, this compound is an important starting material for the synthesis of novel compounds with cytotoxic activity against various cancer cell lines. The development of these derivatives often targets specific biological pathways that are dysregulated in cancer, such as protein kinase signaling.
Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.gov A significant area of research has been the design and synthesis of aminopyridine and aminopyrimidine derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a tyrosine kinase implicated in hepatocellular carcinoma (HCC). semanticscholar.orgnih.govwikipedia.org
In a notable study, a series of novel 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives were designed and synthesized as FGFR4 inhibitors. Although not starting directly from this compound, the synthesis involved key steps like the palladium-catalyzed amination of a bromo-substituted heterocyclic core, demonstrating a relevant synthetic strategy. semanticscholar.org These compounds were evaluated for their inhibitory activity against FGFR4 and their anti-proliferative effects on HCC cell lines.
One of the most promising compounds, designated 6O, demonstrated potent and highly selective inhibition of FGFR4 over other FGFR family members. semanticscholar.orgnih.gov It also showed strong anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line. semanticscholar.org
| Compound | Target | Cell Line | Activity (IC₅₀, µM) | Reference |
|---|---|---|---|---|
| Compound 6A | FGFR4 | Hep3B (HCC) | 25.2 | semanticscholar.org |
| Compound 6O | FGFR4 | Hep3B (HCC) | 4.5 | semanticscholar.org |
These findings highlight the utility of the substituted aminopyridine scaffold in developing targeted anti-cancer therapies. The SAR from this research provides a roadmap for designing new inhibitors based on the this compound core to achieve even greater potency and selectivity. semanticscholar.orgnih.gov
Thymidylate synthase (TS) is an essential enzyme involved in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of TS leads to a depletion of dTMP, causing DNA damage and cell death, which makes it a well-established target for anticancer chemotherapy. wikipedia.orgnih.gov The most prominent drugs that function through this mechanism are fluoropyrimidines, such as 5-fluorouracil (5-FU), and specific antifolates like raltitrexed and pemetrexed. nih.govwikipedia.org
A review of the scientific literature indicates that while the 2-aminopyridine scaffold is widely explored for various biological activities, its application in the development of direct thymidylate synthase inhibitors is not a primary focus of current research. The design of TS inhibitors has historically centered on pyrimidine-based structures that mimic the natural substrate (dUMP) or on antifolates that block the cofactor binding site. nih.govnih.gov There is limited available data directly linking derivatives of this compound to this specific mechanism of action. Therefore, the exploration of this compound as a scaffold for TS inhibitors represents a potential, yet underexplored, avenue for future research.
Antithrombolytic and Biofilm Inhibition Studies
While direct studies on the antithrombolytic and biofilm inhibitory properties of this compound are not extensively documented in publicly available research, the broader class of substituted pyridine and bromo-containing heterocyclic compounds has demonstrated significant potential in these areas. This suggests that derivatives of this compound could be promising candidates for further investigation.
Antithrombolytic Potential:
Thrombotic diseases, such as heart attack and stroke, are a leading cause of mortality worldwide. The development of new and effective antiplatelet agents is a critical area of pharmaceutical research. Substituted pyridine derivatives have been explored for their antiplatelet and antithrombotic activities. For instance, a series of N'-substituted-phenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives have been synthesized and shown to be active against collagen and arachidonic acid-induced platelet aggregation nih.gov. These findings highlight the potential of the pyridine scaffold in the design of novel antithrombotic agents. The presence of a bromine atom in the this compound structure could further enhance its activity or provide a handle for synthetic modifications to develop potent antiplatelet compounds.
Furthermore, N-aralkylpyroglutamides of substituted bispidine, which can be conceptually linked to modified pyridine structures, have been evaluated for their ability to inhibit collagen-induced platelet aggregation both in vitro and in vivo nih.gov. Some of these compounds exhibited dual inhibition of collagen and U46619 induced platelet aggregation, indicating a multi-target approach to antithrombotic therapy nih.gov. These studies underscore the therapeutic potential of nitrogen-containing heterocyclic compounds in the management of thrombotic disorders.
Biofilm Inhibition:
Research has shown that small molecules containing moieties such as imidazole, phenols, indole, and bromopyrrole have the potential to disperse bacterial biofilms nih.gov. The structural similarity of the aminopyridine core to some of these fragments further supports the rationale for exploring derivatives of this compound as anti-biofilm agents.
Scaffold Hopping and Lead Optimization Strategies in Drug Discovery
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, isosteric scaffold to identify novel compounds with improved properties such as enhanced activity, better selectivity, or more favorable pharmacokinetic profiles. The 2-aminopyridine moiety, present in this compound, is a versatile and frequently utilized scaffold in such strategies.
The pyridine carboxamide scaffold, for example, has been identified as a promising lead for the development of new drugs against Mycobacterium tuberculosis nih.govasm.org. Through phenotypic screening and subsequent lead optimization, a pyridine carboxamide derivative was identified as a potent inhibitor of mycobacterial growth nih.govasm.org. This highlights the utility of the pyridine core in generating novel anti-infective agents.
In another example, the optimization of an imidazo[1,2-a]pyridine amide lead compound led to the discovery of a clinical candidate for the treatment of multi- and extensively-drug-resistant tuberculosis acs.orgresearchgate.net. This successful lead optimization campaign underscores the importance of the imidazo[1,2-a]pyridine scaffold, which can be synthesized from 2-aminopyridine precursors. The strategic modification of substituents on the pyridine ring is crucial for improving both in vitro and in vivo efficacy and pharmacokinetic properties acs.org.
The concept of scaffold hopping from natural products has also been successfully demonstrated. For instance, aurones, a class of flavonoids with anticancer activity, were subjected to a scaffold hopping strategy where the benzofuranone core was replaced with an imidazo[1,2-a]pyridin-3-one scaffold nih.gov. This led to the discovery of novel topoisomerase IIα-inhibiting anticancer agents with improved potency compared to the parent aurones nih.gov. This approach showcases the potential of using 2-aminopyridine derivatives to generate novel and patentable chemical entities with enhanced biological activity.
The following table summarizes examples of scaffold hopping and lead optimization strategies involving pyridine-based cores:
| Original Scaffold/Lead Compound | Target/Application | New Scaffold/Optimized Compound | Key Improvements |
| Pyridine carboxamide hit | Anti-tuberculosis | Optimized pyridine carboxamide | Improved activity against drug-resistant strains, in vivo efficacy nih.govasm.org |
| Imidazo[1,2-a]pyridine amide lead | Anti-tuberculosis | Q203 (clinical candidate) | Excellent oral bioavailability, significant CFU reduction in vivo acs.orgresearchgate.net |
| Aurone (natural product) | Anticancer | (Z)-2-arylideneimidazo[1,2-a]pyridinone | Enhanced topoisomerase IIα inhibition, improved antiproliferative activity nih.gov |
Role in Neuropharmacology and Ion Channel Modulation
The 2-aminopyridine scaffold is a well-established pharmacophore in the field of neuropharmacology, with several derivatives exhibiting a wide range of activities. While the specific neuropharmacological profile of this compound is not extensively detailed, the broader class of 2-aminopyridine derivatives has been shown to interact with various neurological targets, including nitric oxide synthases (NOS).
Nitric Oxide Synthase Inhibition:
Nitric oxide (NO) is a crucial signaling molecule in the nervous system, and its dysregulation is implicated in various neurological disorders. Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for NO production in neurons. The development of selective nNOS inhibitors is a promising therapeutic strategy for conditions such as neurodegenerative diseases and stroke.
Several 2-aminopyridine derivatives have been designed and synthesized as potent and selective inhibitors of human nNOS nih.gov. Structure-activity relationship (SAR) studies have revealed that modifications to the 2-aminopyridine core and its side chains can significantly impact inhibitory potency and selectivity over other NOS isoforms (eNOS and iNOS) nih.gov. The presence of substituents on the pyridine ring, such as the methyl groups in this compound, can influence the binding affinity and selectivity of these inhibitors.
Ion Channel Modulation:
Aminopyridines are also known for their effects on ion channels, particularly potassium channels. 4-Aminopyridine, for instance, is a well-known potassium channel blocker that has been used to treat certain neurological conditions. While the primary focus of research on 2-aminopyridine derivatives has been on other targets, the fundamental aminopyridine structure suggests a potential for interaction with various ion channels. The specific substitution pattern of this compound could confer unique modulatory effects on different types of ion channels, which remains an area for future investigation.
The diverse pharmacological activities of 2-aminopyridine derivatives in the central nervous system are well-documented, with compounds showing potential as antitumoral, anti-Alzheimer, analgesic, and anticonvulsant agents ijpbs.net. This broad spectrum of activity highlights the importance of the 2-aminopyridine scaffold as a privileged structure in neuropharmacology. The unique combination of substituents in this compound makes it an intriguing candidate for the synthesis of novel neuropharmacological agents with potentially improved target specificity and therapeutic profiles.
Applications in Materials Science and Supramolecular Chemistry
Incorporation into Covalent Adaptable Networks (CANs) and Polymeric Systems
Covalent Adaptable Networks (CANs) represent a class of polymers that bridge the gap between traditional thermosets and thermoplastics. They possess the robustness of cross-linked networks but can also be reprocessed and recycled due to the presence of dynamic covalent bonds. rsc.org Polyimine-based CANs, which utilize the reversible formation of imine bonds from the reaction of amines and aldehydes, are a prominent example. nih.gov
The structure of 2-Amino-3-bromo-5,6-dimethylpyridine, featuring a primary amino group (-NH2), makes it a prime candidate for integration into such systems. This amino group can react with di- or multi-aldehyde functionalized monomers to form a cross-linked polyimine network. The reversibility of the imine bond under specific stimuli (like heat or pH change) would impart the "adaptable" nature to the resulting material, allowing for stress relaxation, self-healing, or reprocessability. nih.gov The rigidity of the dimethylpyridine core and the presence of the bromine atom could further be used to tune the mechanical properties and thermal stability of the final CAN.
Role in Surface Modification and Catalysis Research
The immobilization of homogeneous catalysts onto solid supports is a key strategy in creating more stable and reusable heterogeneous catalysts. rsc.org This approach combines the high selectivity of molecular catalysts with the practical benefits of easy separation and recovery. rsc.org this compound can serve as a foundational ligand for such applications. It can be chemically modified, for instance, through its amino group or by leveraging the bromine atom for cross-coupling reactions, to attach a catalytically active metal center. This entire complex could then be anchored to a solid surface, such as gold or silica, creating a functionalized material for use in catalysis. rsc.org
Furthermore, aminopyridine derivatives are recognized as important intermediates and scaffolds in the synthesis of bioactive molecules and novel catalysts. researchgate.netnih.gov For example, derivatives of 6-amino-2-pyridone have been investigated for their anti-cancer properties. nih.gov The unique substitution pattern of this compound makes it a valuable building block for generating libraries of new compounds for screening in catalysis and pharmaceutical research.
Development of Supramolecular Assemblies and Architectures
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The specific functional groups on this compound make it an excellent candidate for building predictable and well-defined supramolecular assemblies through a combination of hydrogen bonding, pi-pi stacking, and halogen bonding.
The primary amino group (-NH2) on the pyridine (B92270) ring is a strong hydrogen bond donor, while the nitrogen atom within the pyridine ring is a hydrogen bond acceptor. This dual functionality allows molecules of this compound to self-assemble into extended networks. In structurally related brominated pyridines, such as 2-bromo-6-hydrazinylpyridine (B1342697), N—H⋯N hydrogen bonds are the primary interactions linking molecules into chains. nih.gov Similarly, studies on 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide have shown the formation of dimers through intermolecular N—H⋯O hydrogen bonds. nih.gov Based on these examples, it is highly probable that this compound forms robust one- or two-dimensional networks driven by N—H⋯N hydrogen bonds.
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In some cases, short contacts can also be observed between two halogen atoms. Research on the crystal structure of 2-bromo-6-hydrazinylpyridine revealed a short intermolecular contact between two bromine atoms (Br⋯Br) with a distance of 3.6328 Å. nih.gov This distance is shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.7 Å), indicating a significant attractive interaction that contributes to the stability of the crystal lattice. nih.gov This finding strongly suggests that this compound could also exhibit such Br⋯Br interactions, providing an additional directional force for controlling its self-assembly in the solid state.
Table 1: Halogen Interaction in a Structurally Similar Compound
| Compound | Interaction Type | Distance (Å) | Significance |
|---|
Potential in Liquid Crystal Applications as Chiral Dopants
Liquid crystals are phases of matter with properties intermediate between those of conventional liquids and solid crystals. Chiral dopants are chiral molecules that are added in small amounts to a non-chiral (achiral) liquid crystal host to induce a helical superstructure, such as a cholesteric or "twisted nematic" phase.
For a molecule to function as a chiral dopant, it must itself be chiral—meaning it is non-superimposable on its mirror image. The molecule this compound is achiral; it possesses a plane of symmetry and therefore cannot exist as a pair of enantiomers. Consequently, it cannot function as a chiral dopant to induce a helical twist in a liquid crystal host. While its rigid pyridine core is a structural feature commonly found in liquid crystal molecules (mesogens), its lack of chirality precludes this specific application.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies and Sustainable Chemical Synthesis
The synthesis of substituted aminopyridines is a cornerstone of medicinal chemistry. Future research is geared towards developing more efficient, scalable, and environmentally benign methods for producing 2-Amino-3-bromo-5,6-dimethylpyridine and its derivatives.
Novel Synthetic Strategies: Researchers are moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste. Emerging strategies focus on one-pot, multicomponent reactions (MCRs) that allow for the construction of complex molecules like 2-aminopyridines from simple precursors in a single step. nih.govresearchgate.net These methods are prized for their operational simplicity and efficiency. For example, a novel approach involves a base-promoted cascade reaction of N-propargylic β-enaminones with formamides, which proceeds at room temperature and generates water and sodium formate (B1220265) as the only byproducts. acs.org Another innovative method is the development of a one-pot, three-component cascade strategy that combines Knoevenagel condensation with nucleophilic aromatic substitution (SNAr) reactions. researchgate.net
Sustainable and Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic route design. youtube.com This includes the use of less hazardous reagents, renewable feedstocks, and catalytic processes to minimize waste. youtube.comrsc.org For pyridine (B92270) derivatives, the use of magnetically recoverable nanocatalysts is a promising avenue, as these catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. rsc.org The development of processes that minimize side-product formation is also crucial, especially for large-scale manufacturing, as this reduces the need for extensive purification steps. google.com Future methodologies will likely focus on solvent-free reaction conditions and the use of biocatalysts, such as enzymes, which operate under mild conditions with high selectivity. youtube.com
Advanced Computational Approaches for Predictive Modeling and Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby saving time and resources. For derivatives of this compound, these approaches are critical for rational drug design.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. uobasrah.edu.iq For aminopyridine derivatives, QSAR models are being developed to predict their inhibitory activity against various enzymes, such as nitric oxide synthases and protein kinases. nih.govresearchgate.net These models use computed molecular descriptors (e.g., electronic properties, size, shape) to identify which structural features are crucial for activity. nih.govuobasrah.edu.iq A statistically significant QSAR model can then be used to predict the potency of newly designed compounds before they are synthesized. nih.gov
Molecular Docking and Simulation: Molecular docking simulations predict the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.net This technique is used to understand the binding mode of aminopyridine-based inhibitors with their biological targets, such as c-Jun N-terminal kinases (JNK) or tyrosine kinases. uobasrah.edu.iqresearchgate.netresearchgate.net By analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein, researchers can design modifications to the this compound scaffold to enhance binding affinity and selectivity. researchgate.net Computational analysis of properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels also provides insight into the molecule's reactivity and stability. tandfonline.com
| Computational Technique | Application for 2-Aminopyridine (B139424) Derivatives | Key Findings/Goals |
| QSAR | Predicting inhibitory activity against enzymes (e.g., nitric oxide synthase, tyrosine kinases). nih.govuobasrah.edu.iq | Identifies key structural features (pharmacophores) that correlate with high biological activity; guides the design of more potent inhibitors. nih.gov |
| Molecular Docking | Simulating the binding of derivatives to protein targets (e.g., JNK, CDK8). researchgate.netacs.org | Elucidates the specific molecular interactions at the binding site; enables structure-based design of compounds with improved affinity. researchgate.net |
| DFT Calculations | Analyzing electronic structure (HOMO/LUMO), dipole moment, and reactivity. tandfonline.com | Predicts chemical stability, reactivity, and non-linear optical properties, aiding in the selection of promising drug candidates. researchgate.nettandfonline.com |
| ADMET Prediction | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.govresearchgate.net | Assesses the drug-likeness of new derivatives early in the design process, reducing late-stage failures. researchgate.net |
Targeted Drug Delivery Systems and Prodrug Design
Delivering a drug to the right place in the body at the right concentration is a major challenge in medicine. Future research will leverage this compound as a building block for therapeutics incorporated into advanced delivery systems.
Prodrug Strategies: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. nih.govresearchgate.netresearchgate.net The primary amino group of aminopyridines is often ionized at physiological pH, which can hinder its ability to cross cell membranes, including the blood-brain barrier. nih.gov Prodrug strategies involve temporarily masking this amine group with a chemical moiety that is later cleaved by enzymes or specific chemical conditions in the body. nih.govresearchgate.net This approach can improve solubility, stability, and membrane permeability. nih.govmdpi.com Future work will focus on designing novel N-acyl or carbamate (B1207046) prodrugs of therapeutics derived from this compound to enhance their pharmacokinetic profiles. nih.gov
Nanoparticle-Based Delivery: Nanoparticles, such as liposomes and polymeric nanoparticles, are being extensively investigated as carriers for targeted drug delivery. nih.govnih.govmdpi.com These systems can encapsulate a drug, protecting it from degradation and controlling its release. nih.gov For cancer therapy, nanoparticles can accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. wikipedia.orgresearchgate.net Furthermore, the surface of these nanoparticles can be functionalized with specific ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, a strategy known as active targeting. wikipedia.orgnih.govyoutube.com Since this compound is a key precursor for kinase inhibitors, future research will focus on loading these inhibitors into targeted nanoparticle systems to increase their efficacy and reduce systemic side effects. researchgate.net
| Delivery Strategy | Mechanism | Potential Advantage for 2-Aminopyridine-Derived Drugs |
| Prodrug Design | Covalent modification of the amine group to create a temporarily inactive form. nih.govresearchgate.net | Improves membrane permeability, increases oral bioavailability, and protects the drug from premature metabolism. nih.govmdpi.com |
| Passive Targeting (Nanoparticles) | Exploitation of the EPR effect, where nanoparticles (10-200 nm) accumulate in leaky tumor vasculature. nih.govwikipedia.org | Increases the concentration of the drug at the tumor site, minimizing exposure to healthy tissues. wikipedia.org |
| Active Targeting (Nanoparticles) | Nanoparticle surface is decorated with ligands that bind to specific receptors on target cells. nih.govyoutube.com | Enhances selectivity and cellular uptake of the drug, further improving therapeutic precision. nih.gov |
| Stimuli-Responsive Systems | Drug release from a carrier is triggered by specific internal (e.g., pH, enzymes) or external (e.g., light) stimuli. youtube.com | Allows for on-demand drug release at the desired site of action, offering greater control over the therapy. |
Exploration of New Biological Targets and Mechanisms of Action
While this compound is a known precursor for inhibitors of targets like Myt1 kinase, ongoing research seeks to identify new biological targets and better understand the mechanisms through which its derivatives exert their effects. nih.gov
Expanding the Target Space: The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets. rsc.org Researchers are actively screening libraries of aminopyridine derivatives against various enzymes and receptors to uncover new therapeutic opportunities. Recent studies have identified several new potential targets for this class of compounds, including:
Cyclin-dependent kinase 8 (CDK8): A transcriptional regulator implicated in colorectal cancer. acs.org
Ubiquitin-Specific Peptidase 7 (USP7): An enzyme involved in the p53 pathway, which is critical for tumor suppression. nih.gov
Fibroblast growth factor receptor 4 (FGFR4): A kinase whose dysregulation is linked to breast cancer and hepatocellular carcinoma. nih.gov
c-Jun N-terminal kinases (JNK): Members of the mitogen-activated protein kinase family involved in stress signaling. researchgate.net
Elucidating Mechanisms of Action: Beyond identifying a target, it is crucial to understand how a drug works. For Myt1 inhibitors derived from this compound, research is exploring the concept of synthetic lethality. For instance, combining a Myt1 inhibitor with a WEE1 kinase inhibitor has shown synergistic effects in killing ovarian cancer cells by exacerbating DNA replication stress and leading to replication catastrophe. nih.gov This dual-inhibition strategy represents a promising therapeutic approach that could be more effective than targeting a single pathway. nih.gov
Integration in Advanced Functional Materials and Nanotechnology
The utility of this compound extends beyond pharmaceuticals into the realm of material science and nanotechnology. Its distinct chemical functionalities make it an attractive building block for creating novel materials with specialized properties. chemimpex.com
Polymer and Materials Science: The compound serves as a monomer or an intermediate in the synthesis of specialized polymers, advanced coatings, and adhesives. chemimpex.comresearchgate.net The pyridine ring can impart specific thermal, electronic, or coordination properties to a polymer backbone, while the amino and bromo groups provide reactive handles for cross-linking or further functionalization. Future research will likely explore its incorporation into high-performance polymers for electronics, aerospace, or biomedical applications.
Nanotechnology Applications: In nanotechnology, pyridine derivatives are used to functionalize the surface of nanoparticles, such as magnetic nanoparticles, to create novel catalysts. rsc.org The pyridine moiety can act as a ligand to coordinate with metal centers, anchoring them to the nanoparticle support. This creates stable, highly active, and reusable catalytic systems. rsc.org There is also potential for using this compound to construct metal-organic frameworks (MOFs) or other nanostructured materials with applications in gas storage, separation, and sensing.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-amino-3-bromo-5,6-dimethylpyridine, and how do reaction conditions influence regioselectivity?
- Methodological Answer : Synthesis typically involves bromination of 2-amino-5,6-dimethylpyridine using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., solvent polarity, temperature). For example, microwave-assisted methods can enhance reaction efficiency and selectivity . Key variables include stoichiometry of brominating agents, reaction time (e.g., 2–6 hours at 80–100°C), and inert atmosphere to prevent side reactions. Monitoring via TLC or HPLC is critical to confirm product purity .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming substitution patterns. For instance, the bromine atom at position 3 causes distinct deshielding of adjacent protons (e.g., H-4 and H-2) .
- FTIR : A strong N–H stretch (~3350 cm⁻¹) and C–Br vibration (~650 cm⁻¹) validate functional groups .
- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight (e.g., [M+H]⁺ peak at m/z 215.04) and fragmentation patterns .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to mitigate inhalation risks (dust or vapors).
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How do steric and electronic effects of the bromine and methyl groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 5,6-dimethyl groups hinder nucleophilic attack at adjacent positions, directing reactions (e.g., Suzuki coupling) to the bromine site .
- Electronic Effects : Bromine’s electron-withdrawing nature activates the pyridine ring for nucleophilic substitution but deactivates it for electrophilic reactions. Computational DFT studies (e.g., HOMO-LUMO analysis) quantify these effects .
- Case Study : Phosphonylation with triethyl phosphite proceeds via a radical mechanism, requiring catalytic Pd(0) and elevated temperatures (120°C) .
Q. What computational strategies are effective for modeling charge-transfer interactions in complexes involving this compound?
- Methodological Answer :
- DFT/PCM Models : Use B3LYP/6-31G(d) basis sets to simulate solvation effects (e.g., chloroform vs. methanol). These models predict proton transfer stability and hydrogen-bonding geometries .
- TD-DFT : Predict UV-Vis absorption spectra for charge-transfer complexes (e.g., λmax shifts due to bromine’s heavy atom effect) .
- Validation : Compare computed IR/Raman spectra with experimental data to refine force constants .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (e.g., debrominated byproducts) .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirming methyl group orientations) .
- Interlab Comparisons : Cross-reference data with NIST or peer-reviewed studies (e.g., mp 80–82°C for 6-amino-3-bromo-2-methylpyridine vs. 88–95°C for related analogs) .
Q. What strategies optimize the scalability of multi-step syntheses involving this compound as an intermediate?
- Methodological Answer :
- Step Efficiency : Combine bromination and methylation in one pot using phase-transfer catalysts (e.g., TBAB) to reduce steps .
- Catalyst Recycling : Immobilize Pd catalysts on silica supports for Suzuki-Miyaura couplings to minimize metal leaching .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
